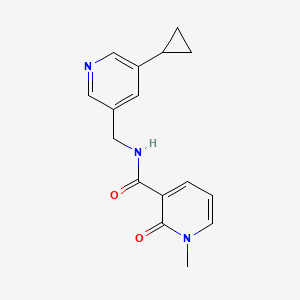
N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews relevant research findings, including its synthesis, biological mechanisms, and pharmacological effects.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2097895-65-1 |
| Molecular Formula | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 283.32 g/mol |
Synthesis
The synthesis of this compound involves the reaction of cyclopropylpyridine derivatives with appropriate carboxylic acid derivatives under controlled conditions. The use of cyclopropyl groups is noted to enhance binding affinity and selectivity for specific biological targets due to their unique steric and electronic properties .
Research indicates that this compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been characterized as a selective inhibitor of p38α MAP kinase, a target implicated in inflammatory processes and various diseases such as rheumatoid arthritis . The presence of the cyclopropyl group is believed to enhance hydrogen bonding and improve the compound's pharmacokinetic profile.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity compared to standard chemotherapeutics:
| Compound | IC₅₀ (µg/ml) | Cell Line |
|---|---|---|
| N-(5-cyclopropylpyridin-3-yl)methyl derivative | 32.7 ± 2.84 | HePG-2 |
| 5-Fluorouracil | 7.9 ± 0.17 | HePG-2 |
| N-(5-cyclopropylpyridin-3-yl)methyl derivative | 47.7 ± 2.89 | MCF-7 |
| 5-Fluorouracil | 5.4 ± 0.20 | MCF-7 |
The results indicate that the compound possesses moderate to strong activity against both HepG2 and MCF7 cell lines, suggesting its potential as an anticancer agent .
Clinical Implications
In a study focusing on inflammatory diseases, the compound was evaluated in murine models for its efficacy in reducing inflammation markers. Results showed a significant decrease in cytokine levels in treated groups compared to controls, indicating its potential therapeutic role in managing inflammatory conditions .
Pharmacokinetics
Pharmacokinetic studies revealed that this compound has favorable absorption and distribution characteristics. Its half-life and bioavailability were found to be superior compared to other compounds in the same class, making it a candidate for further clinical development .
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19-6-2-3-14(16(19)21)15(20)18-9-11-7-13(10-17-8-11)12-4-5-12/h2-3,6-8,10,12H,4-5,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZFYXNHKQJMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













